molecular formula C17H19NO3S B2821222 (E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide CAS No. 1223871-51-9

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide

Cat. No. B2821222
CAS RN: 1223871-51-9
M. Wt: 317.4
InChI Key: PPLUMKIGDCZXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide, also known as PPADS, is a chemical compound that has been extensively studied in scientific research. PPADS is a selective antagonist of P2 purinergic receptors, which are involved in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the efficient synthesis of sulfonamide derivatives, including methods for producing E-arylethenesulfonamides. A study highlights a straightforward, one-pot synthesis procedure from 1-hydroxy-1-arylalkanes, presenting an attractive method for preparing compounds extensively used in chemical and pharmaceutical domains due to the easy availability of starting materials (Aramini et al., 2003).

Anticancer Activity

Several studies have explored the anticancer potential of E-arylethenesulfonamide analogues. Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds showed potent activity, suggesting their in vivo potential as anticancer agents. This includes disrupting microtubule formation and cell cycle arrest, indicating a mechanism of action targeting tubulin polymerization (Reddy et al., 2013).

Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists represents another application. These compounds, serving as a novel scaffold for PR antagonists, have shown potent PR-antagonistic activity with high binding affinity and selectivity over androgen receptors. This suggests their utility in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

Photodynamic Therapy for Cancer

The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base substituted zinc phthalocyanines have been reported. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms. Their photophysical and photochemical properties suggest potential application as Type II photosensitizers for treating cancer, highlighting the role of such sulfonamides in developing therapeutic agents (Pişkin et al., 2020).

Necrosis Signaling Inhibition

In the biochemical realm, compounds structurally related to "(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide" have been identified as inhibitors of necrosis signaling downstream of RIP3 kinase. This discovery opens avenues for therapeutic interventions in diseases where programmed necrosis (necroptosis) plays a crucial role, including conditions related to tissue damage response and antiviral immunity (Sun et al., 2012).

properties

IUPAC Name

(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-22(20,15-12-16-8-3-1-4-9-16)18-13-7-14-21-17-10-5-2-6-11-17/h1-6,8-12,15,18H,7,13-14H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLUMKIGDCZXFP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenoxypropyl)-2-phenylethene-1-sulfonamide

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